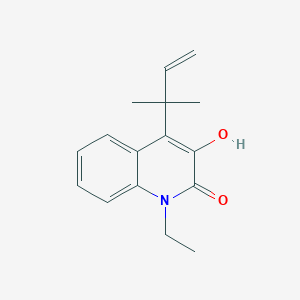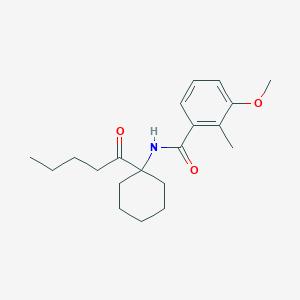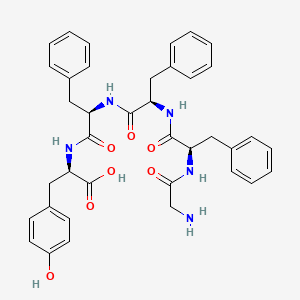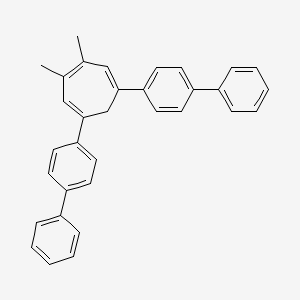![molecular formula C10H12N2O B12609463 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine CAS No. 651314-35-1](/img/structure/B12609463.png)
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is a heterocyclic compound that features both an oxazole ring and a tetrahydropyridine ring. The presence of these two distinct moieties in a single molecule makes it an interesting subject for research in various fields, including medicinal chemistry and materials science. The oxazole ring is known for its biological activity, while the tetrahydropyridine ring is often found in compounds with neurological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized using the van Leusen reaction, which involves the reaction of tosylmethylisocyanides (TosMICs) with aldehydes or ketones.
Formation of the Tetrahydropyridine Ring: The tetrahydropyridine ring can be synthesized through the hydrogenation of pyridine derivatives under specific conditions.
Coupling of the Two Rings: The final step involves the coupling of the oxazole and tetrahydropyridine rings through a vinyl linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the hydrogenation step and the development of more efficient catalysts for the Heck reaction.
化学反応の分析
Types of Reactions
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole N-oxides under specific conditions.
Reduction: The tetrahydropyridine ring can be reduced to form piperidine derivatives.
Substitution: The vinyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution can be carried out using reagents like bromine or iodine in the presence of a catalyst.
Major Products
Oxidation: Oxazole N-oxides.
Reduction: Piperidine derivatives.
Substitution: Halogenated derivatives.
科学的研究の応用
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine has several scientific research applications:
作用機序
The mechanism of action of 6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine involves its interaction with specific molecular targets and pathways:
類似化合物との比較
Similar Compounds
Aleglitazar: An antidiabetic compound that contains an oxazole ring.
Ditazole: A platelet aggregation inhibitor that contains an oxazole ring.
Mubritinib: A tyrosine kinase inhibitor that contains an oxazole ring.
Oxaprozin: A COX-2 inhibitor that contains an oxazole ring.
Uniqueness
6-[2-(1,2-Oxazol-5-yl)ethenyl]-1,2,3,4-tetrahydropyridine is unique due to the presence of both an oxazole ring and a tetrahydropyridine ring in a single molecule. This dual functionality allows it to exhibit a wide range of biological activities and makes it a versatile compound for research and industrial applications .
特性
CAS番号 |
651314-35-1 |
|---|---|
分子式 |
C10H12N2O |
分子量 |
176.21 g/mol |
IUPAC名 |
5-[2-(1,2,3,4-tetrahydropyridin-6-yl)ethenyl]-1,2-oxazole |
InChI |
InChI=1S/C10H12N2O/c1-2-7-11-9(3-1)4-5-10-6-8-12-13-10/h3-6,8,11H,1-2,7H2 |
InChIキー |
ZWDUMGFEJHPKMT-UHFFFAOYSA-N |
正規SMILES |
C1CC=C(NC1)C=CC2=CC=NO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 3-{[(4-iodophenyl)methyl]amino}butanoate](/img/structure/B12609396.png)
![Carbamic acid, N-[4-[1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridin-4-yl]-2-thienyl]-, 1,1-dimethylethyl ester](/img/structure/B12609398.png)

![4-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}thiomorpholin-3-one](/img/structure/B12609411.png)

![6-[(2-nitrophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12609430.png)

![2-Butanone, 4-(6-chloro-1H-pyrrolo[2,3-b]pyridin-3-yl)](/img/structure/B12609437.png)
![6-(4-Aminophenyl)-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12609451.png)
![Hydrazinyl[4-(hydrazinylidenemethyl)phenyl]methanol](/img/structure/B12609458.png)



